1H-Indole--benzene (1/1)
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Overview
Description
1H-Indole–benzene (1/1) is a compound that consists of an indole moiety fused with a benzene ring. Indole is an aromatic heterocyclic organic compound that is widely recognized for its presence in natural products, pharmaceuticals, and bioactive molecules . The unique structure of indole, which includes a benzene ring fused to a pyrrole ring, contributes to its diverse reactivity and biological significance .
Preparation Methods
The synthesis of 1H-Indole–benzene (1/1) can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Industrial production methods often utilize palladium-catalyzed cross-coupling reactions, which provide high yields and selectivity . For example, the reaction of an ortho-substituted benzaldehyde with a suitable nucleophile under palladium catalysis can efficiently produce the desired indole derivative .
Chemical Reactions Analysis
1H-Indole–benzene (1/1) undergoes a variety of chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form various products, such as indole-3-carboxaldehyde.
Reduction: Reduction reactions can convert indole derivatives into more saturated compounds, such as indolines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include indole-3-carboxaldehyde, indolines, and various substituted indoles .
Scientific Research Applications
1H-Indole–benzene (1/1) has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Medicine: Indole-based compounds have shown potential as antiviral, anticancer, and antimicrobial agents.
Industry: Indole derivatives are utilized in the production of dyes, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1H-Indole–benzene (1/1) involves its interaction with various molecular targets and pathways. Indole derivatives can bind to multiple receptors with high affinity, influencing biological processes such as enzyme activity and cell signaling . For example, indole-3-acetic acid, a derivative of indole, acts as a plant hormone by regulating growth and development .
Comparison with Similar Compounds
1H-Indole–benzene (1/1) can be compared with other similar compounds, such as:
1H-Benz[g]indole: Another indole derivative with a fused benzene ring.
Indole-3-carboxaldehyde: A common oxidation product of indole.
Indole-3-acetic acid: A plant hormone with significant biological activity.
The uniqueness of 1H-Indole–benzene (1/1) lies in its specific structure and reactivity, which make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
330156-51-9 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
benzene;1H-indole |
InChI |
InChI=1S/C8H7N.C6H6/c1-2-4-8-7(3-1)5-6-9-8;1-2-4-6-5-3-1/h1-6,9H;1-6H |
InChI Key |
HAXSCOGBPLMKKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C1=CC=C2C(=C1)C=CN2 |
Origin of Product |
United States |
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